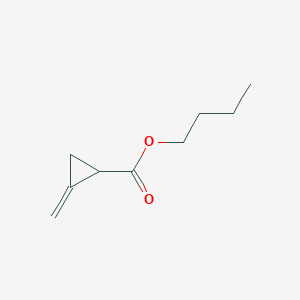
Butyl 2-methylidenecyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-methylidenecyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a butyl ester group and a methylene group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methylidenecyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize similar cyclopropanation reactions but are optimized for large-scale production, including the use of automated reactors and precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-methylidenecyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2-methylidenecyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mécanisme D'action
The mechanism of action of butyl 2-methylidenecyclopropane-1-carboxylate involves its interaction with molecular targets through its strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The methylene group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis or other transformations, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl cyclopropane-1-carboxylate: Lacks the methylene group, resulting in different reactivity.
Methyl 2-methylidenecyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Ethyl 2-methylidenecyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 2-methylidenecyclopropane-1-carboxylate is unique due to the presence of both the methylene group and the butyl ester group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
88787-24-0 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
butyl 2-methylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-11-9(10)8-6-7(8)2/h8H,2-6H2,1H3 |
Clé InChI |
GRLGQONONWEQRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
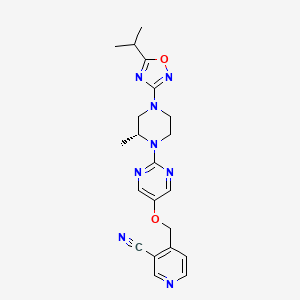
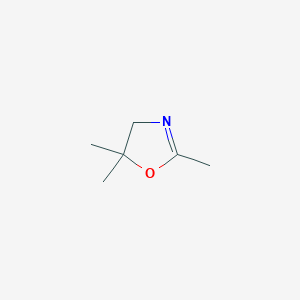
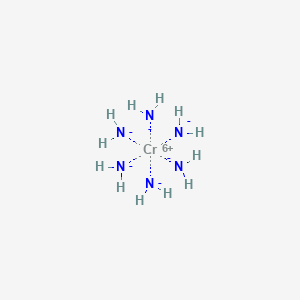
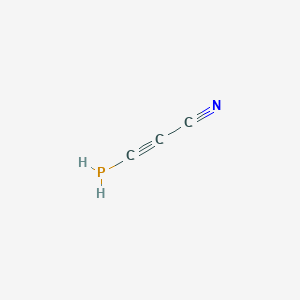
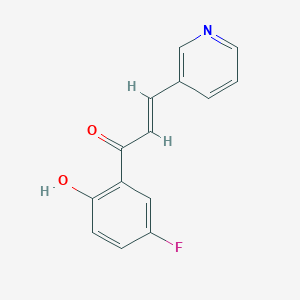
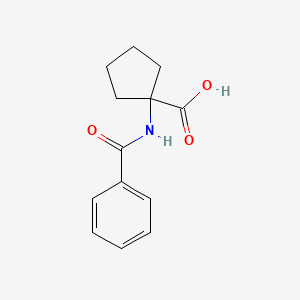
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

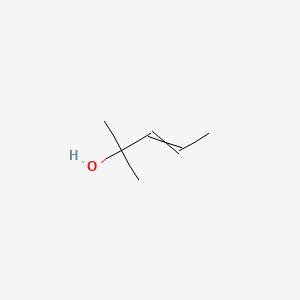
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
